molecular formula C23H27N3O3 B2777763 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol CAS No. 899983-74-5

2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol

Cat. No.: B2777763
CAS No.: 899983-74-5
M. Wt: 393.487
InChI Key: KRWHOTIMQFGYOZ-UHFFFAOYSA-N
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Description

This compound features a spirocyclic core comprising a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety fused to a piperidine ring. The 1,4-diol-substituted benzene group at position 2 introduces polar hydroxyl groups, which may enhance solubility and influence biological interactions.

Properties

IUPAC Name

2-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-2-11-25-12-9-23(10-13-25)26-20(17-5-3-4-6-22(17)29-23)15-19(24-26)18-14-16(27)7-8-21(18)28/h3-8,14,20,27-28H,2,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWHOTIMQFGYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol is a complex organic molecule characterized by its unique spirocyclic structure and potential pharmacological properties. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Structural Characteristics

The molecular formula of this compound can be represented as C21H24N2O3C_{21}H_{24}N_2O_3. The structure includes a spiro-linked oxazine and pyrazole framework combined with a piperidine ring and a benzene-1,4-diol moiety. The intricate arrangement of these functional groups suggests potential interactions with various biological targets.

Structural Features Table

FeatureDescription
Spirocyclic StructureCombines multiple heterocycles (oxazine and pyrazole) with a piperidine ring
Functional GroupsHydroxyl groups (from benzene-1,4-diol), nitrogen-containing rings
Molecular Weight352.43 g/mol

Biological Activity

The biological activities of This compound have been investigated in various studies. Preliminary findings indicate potential activities against several biological targets.

Pharmacological Properties

Research suggests that this compound may exhibit:

  • Anticancer Activity : Initial studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroactive Properties : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Anticancer Studies : A study evaluated the compound's effect on human breast cancer cell lines (MCF-7). Results indicated a significant decrease in cell viability at concentrations of 10 µM and above, suggesting dose-dependent anticancer activity.
  • Neuroactivity Assessment : In vitro tests on neuronal cell cultures revealed that the compound could enhance neuroprotective effects against oxidative stress-induced damage.
  • Antimicrobial Evaluation : Testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited inhibition zones comparable to standard antibiotics at specific concentrations.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl groups may facilitate interactions with enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : The structural features suggest potential binding to neurotransmitter receptors, influencing neurochemical signaling.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common methods include:

  • Cyclization Reactions : Key steps involve cyclization of precursors under acidic or basic conditions.
  • Functional Group Modifications : Introducing substituents at specific positions to enhance biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ASimilar spirocyclic structureAnticancerDifferent substituents alter activity
Compound BContains additional halogenAntimicrobialHalogenation affects reactivity
Compound CLacks hydroxyl groupsNeuroactiveAbsence of hydroxyl reduces solubility

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Variations

The spirocyclic benzo[e]pyrazolo[1,5-c][1,3]oxazine-piperidine scaffold is conserved across several analogs. Key differences lie in substituents:

  • 2-(Naphthalen-2-yl) analog : Replaces the benzene-1,4-diol with a naphthalene group, increasing aromatic bulk and hydrophobicity .
  • Butoxy/Propoxyphenyl derivatives : Feature alkyl-ether substituents (e.g., 4-butoxyphenyl, 4-propoxyphenyl) that enhance lipophilicity compared to the diol group .
  • Chlorophenyl-Methoxy analog : Incorporates a 4-chlorophenyl and methoxy group, introducing halogen-based electron-withdrawing effects .

Functional Group Analysis

  • 1,4-Diol Benzene : Present in the target compound and absent in most analogs. This group may confer hydrogen-bonding capacity, as seen in anti-inflammatory benzene-1,4-diol derivatives (e.g., compound 2 in inhibits TNF-α and IL-18) .
  • Piperidine Substituents : The propyl group in the target compound contrasts with bulkier or halogenated substituents in analogs (e.g., 4-[(3-fluorophenyl)methyl]piperazine in ), which may alter receptor affinity .

Physicochemical Properties

Limited experimental data exist for the target compound. Predictions based on structural analogs suggest:

Property Target Compound 2-(Naphthalen-2-yl) Analog Butoxy/Propoxyphenyl Derivative
Molecular Weight ~430 g/mol (estimated) 412.24 g/mol ~550 g/mol (estimated)
Predicted LogP ~2.5 (moderate lipophilicity) 3.8 (higher lipophilicity) ~4.2 (high lipophilicity)
Hydrogen Bond Donors 2 (diol groups) 0 0

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations are critical at each stage?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of 2-hydroxysubstituted chalcones via Claisen-Schmidt condensation of salicylic aldehydes and acetophenones .
  • Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates .
  • Step 3 : Reaction with pyridine carbaldehydes to assemble the spirobenzooxazine core .
  • Step 4 : Final functionalization, such as alkylation or halogenation, to introduce substituents . Key considerations include solvent selection (polar aprotic solvents enhance cyclization efficiency) and temperature control (microwave-assisted methods improve reaction rates) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • X-ray crystallography : Resolves spiro-conformation and piperidine ring geometry .
  • NMR spectroscopy : Confirms aromatic proton environments (e.g., benzene-1,4-diol protons at δ 6.5–7.2 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What computational methods predict the compound's bioavailability?

  • Lipinski’s Rule of Five : Assesses molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) .
  • Veber’s Parameters : Evaluates polar surface area (<140 Ų) and rotatable bonds (<10) to predict intestinal absorption .
  • Example: Calculated logP = 3.2 and PSA = 85 Ų for this compound suggest moderate oral bioavailability .

Advanced Research Questions

Q. How do molecular dynamics simulations predict solvent interactions during crystallization?

  • Force field models (AMBER) : Simulate hydrogen bonding between the diol group and acetone/water mixtures, guiding solvent selection for high-quality crystals .

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